
5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde” involves a structural modification of “3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde” to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Applications De Recherche Scientifique
Thermodynamic Properties and Synthesis Optimization
The study of thermodynamic properties of furan-2-carbaldehyde isomers, including 5-(4-nitrophenyl)furan-2-carbaldehyde, highlights its relevance in optimizing synthesis and purification processes. Research demonstrates the utility of these compounds in understanding their nature and improving practical applications related to their synthesis. The determination of standard enthalpies, entropies, and Gibbs energies of these compounds provides valuable insights for chemical engineering and material science fields (Dibrivnyi et al., 2015).
Antimicrobial Activity
Functional derivatives of furan-2-carbaldehyde, specifically targeting structures with the pharmacophore 5-(4-nitrophenyl)furan-2-yl fragment, have been synthesized and evaluated for their antimicrobial potential. These studies have highlighted the significant activity of these derivatives against strains of bacteria and fungi, suggesting the promise of furan-2-carbaldehyde derivatives in the development of new antimicrobial agents (2021).
Catalysis and Green Chemistry
Furan-2-carbaldehyde compounds have been identified as efficient green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This approach emphasizes the role of furan-2-carbaldehyde derivatives in facilitating sustainable chemical processes by utilizing biomass-derived chemicals in catalysis, showcasing a pathway towards greener chemical synthesis methods (Yu et al., 2018).
Biomass Conversion and Biorefinery
The role of furan-2-carbaldehyde derivatives in biomass conversion processes is pivotal, as seen in studies focusing on heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural (HMF). Such research underscores the importance of these compounds in the development of sustainable biorefinery approaches, aiming to produce valuable intermediates and chemicals from renewable resources, thereby reducing reliance on fossil fuels (Karinen et al., 2011).
Orientations Futures
The future directions for the study of “5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde” could involve further exploration of its synthesis, purification, and application. Additionally, a deeper understanding of its biochemical functions could be beneficial . The determination of its thermodynamic properties may contribute to solving practical problems pertaining to these aspects .
Propriétés
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVNWTOFLQQADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

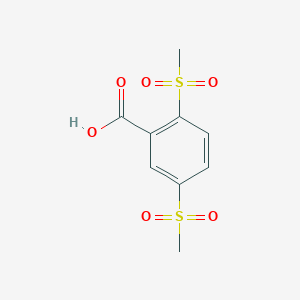
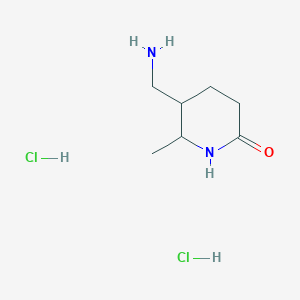
![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958207.png)
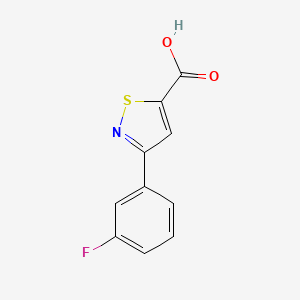
![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
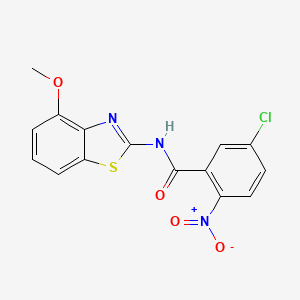
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)
![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)
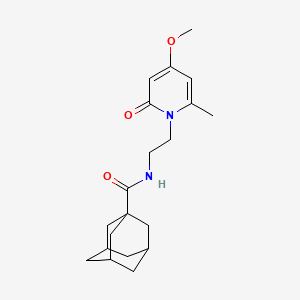
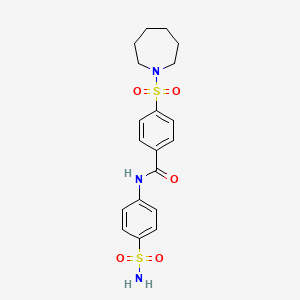
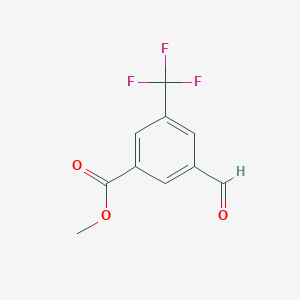
![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)
![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)